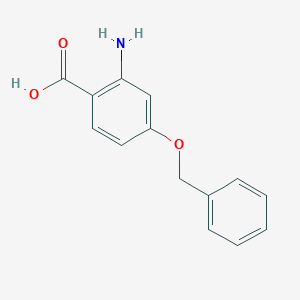

![molecular formula C7H4N2O2S B1290462 [1,3]噻唑并[5,4-b]吡啶-2-羧酸 CAS No. 857969-93-8](/img/structure/B1290462.png)

[1,3]噻唑并[5,4-b]吡啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

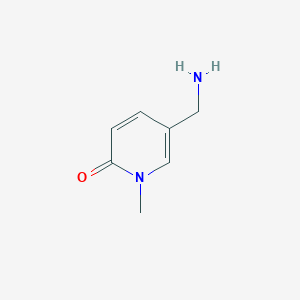

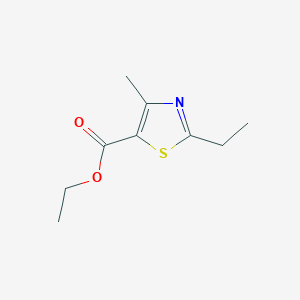

Thiazolo[5,4-b]pyridine-2-carboxylic acid is a compound that belongs to the class of thiazolopyridines, which are heterocyclic compounds containing a thiazole ring fused to a pyridine ring. These compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazolopyridine derivatives has been explored through various methods. For instance, a one-step synthesis of thiazolo[5,4-b]pyridines from chloronitropyridines and thioamides or thioureas has been reported, which allows for the preparation of a wide range of derivatives with different substituents . Another study presented a green chemoselective synthesis of thiazolo[3,2-a]pyridine derivatives using microwave-assisted reactions in water, highlighting an environmentally friendly approach . Additionally, a synthesis method involving the reaction of ortho-amino (diisopropyldithiocarbamato) pyridine with carboxylic acid and phosphorus oxychloride has been described, providing a convenient route for the formation of 2-substituted thiazolopyridines .

Molecular Structure Analysis

The molecular structures of the synthesized thiazolopyridine derivatives have been confirmed using various spectroscopic techniques, including elemental analysis. These compounds often exhibit a diverse range of molecular structures due to the different substituents that can be introduced during the synthesis process .

Chemical Reactions Analysis

Thiazolopyridine derivatives can undergo a variety of chemical reactions. For example, the reaction of thiazolopyridine derivatives with electrophilic reagents can lead to the formation of triazolopyrimidine-5-carboxylate derivatives . Additionally, condensation reactions with aldehydes and Meldrum's acid have been used to synthesize substituted thiazolopyridin-5-ones . The reactivity of these compounds allows for the creation of a wide array of heterocyclic systems with potential pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolopyridine derivatives are influenced by their molecular structure. These properties include solubility, melting points, and stability, which are important for their potential applications in drug development. The compounds synthesized in the studies have been characterized to confirm their structures and purity, which is essential for further biological testing .

科学研究应用

电致发光器件

噻唑并[5,4-d]噻唑在结构上与[1,3]噻唑并[5,4-b]吡啶-2-羧酸相似,已被用作电致发光器件中的有机主体材料。这些化合物表现出优异的电子结构,适合用作光电材料,能隙范围为2.5-3.0 eV。 它们作为新型、轻质、全有机电致发光器件掺杂剂具有潜力,表现出独特的黄绿色和黄绿色发射 .

有机半导体

噻唑并[5,4-d]噻唑部分以其高氧化稳定性和刚性平面结构而闻名,这使得分子间π-π重叠效率高。这使其成为合成塑料电子半导体的一种很有前途的结构单元。 芳基官能化的噻唑并[5,4-d]噻唑衍生物与[1,3]噻唑并[5,4-b]吡啶-2-羧酸具有核心相似性,易于制备,并以其在有机光伏领域的巨大潜力而闻名 .

染料敏化太阳能电池

噻唑噻唑与[1,3]噻唑并[5,4-b]吡啶-2-羧酸密切相关,已被广泛用于染料敏化太阳能电池等光电器件。 它们独特的电子特性有助于提高这些太阳能电池的效率 .

有机场效应晶体管

由于其良好的电子特性,噻唑噻唑也用于有机场效应晶体管(OFET)。 这些化合物的缺电子性质和平面结构有利于电荷传输,这对 OFET 的性能至关重要 .

光物理研究

噻唑并[5,4-d]噻唑的光物理性质使其成为研究光与物质相互作用的宝贵材料。 这些性质包括吸收和发射光谱,对于开发用于光子应用的新材料至关重要 .

材料科学

噻唑并[5,4-d]噻唑在更广泛的材料科学领域中是一种重要的材料类别。 它们的合成及其性质的探索对于开发具有潜在应用的新材料至关重要,这些应用涵盖电子和光子等领域 .

合成化学

为噻唑噻唑开发的合成方法具有重要意义。 这些方法能够创造出具有不同特性的广泛材料,为化学及相关学科中的新应用开辟了可能性 .

分子电子学

噻唑并[5,4-d]噻唑与[1,3]噻唑并[5,4-b]吡啶-2-羧酸一样,具有双极性特征和π共轭结构,使其适合用于分子电子学。 它们可以在分子二极管、晶体管和其他分子级电子器件中充当组件 .

作用机制

Target of Action

The primary target of “[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid” is the Phosphoinositide 3-Kinase (PI3K) . PI3K plays a crucial biological function in the process of cell growth, survival, proliferation, and differentiation . It has been proven to be an important target for tumor-targeted therapy .

Mode of Action

“[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid” interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound shows potent PI3K inhibitory activity, with the IC50 of a representative compound reaching 3.6 nm . The structure−activity relationships (SAR) study showed that certain functionalities were important for PI3Kα inhibitory activity . Further docking analysis revealed that the N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .

Biochemical Pathways

The compound affects the PI3K signaling pathway . This pathway plays a crucial role in cell growth, survival, proliferation, and differentiation . By inhibiting PI3K, the compound can potentially disrupt these cellular processes, which is particularly relevant in the context of cancer therapy .

Result of Action

The result of the action of “[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid” is the inhibition of PI3K, leading to potential disruption of cell growth, survival, proliferation, and differentiation . This makes it a potential candidate for cancer therapy .

属性

IUPAC Name |

[1,3]thiazolo[5,4-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)6-9-4-2-1-3-8-5(4)12-6/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTHXIAIFQXDIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630976 |

Source

|

| Record name | [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

857969-93-8 |

Source

|

| Record name | [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,3]thiazolo[5,4-b]pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

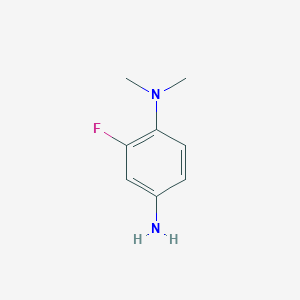

![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)

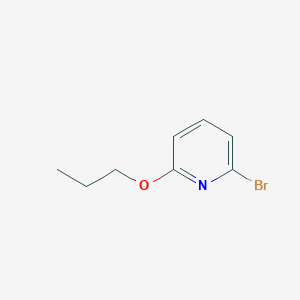

![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)

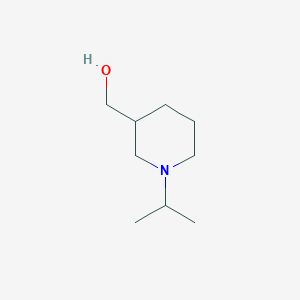

![[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester](/img/structure/B1290402.png)